molecular formula C19H19ClF3N5O3 B2907382 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(2-nitroethyl)phenyl]piperazine-1-carboxamide CAS No. 339110-84-8

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(2-nitroethyl)phenyl]piperazine-1-carboxamide

Cat. No.: B2907382
CAS No.: 339110-84-8
M. Wt: 457.84
InChI Key: XTWCMWITYQRISJ-UHFFFAOYSA-N
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Description

This compound features a pyridine core substituted with a chlorine atom at position 3 and a trifluoromethyl group at position 3. A piperazine ring is linked via a carboxamide group to a phenyl ring bearing a 2-nitroethyl substituent.

Properties

IUPAC Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(2-nitroethyl)phenyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClF3N5O3/c20-15-11-14(19(21,22)23)12-24-17(15)26-7-9-27(10-8-26)18(29)25-16-4-2-1-3-13(16)5-6-28(30)31/h1-4,11-12H,5-10H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTWCMWITYQRISJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)NC3=CC=CC=C3CC[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClF3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(2-nitroethyl)phenyl]piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the pyridine and piperazine intermediates. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues with Piperazine-Carboxamide Scaffolds

Key structural variations among piperazine derivatives include:

  • Substituents on the pyridine/pyrimidine ring : Chloro- and trifluoromethyl groups enhance steric bulk and electron-withdrawing properties.
  • Linker groups : Carboxamide vs. carbothioamide (e.g., ML267 in ) affect hydrogen-bonding capacity and enzyme inhibition profiles.
  • Aryl/heteroaryl substituents : Nitroethyl, methoxy, or halogenated phenyl groups modulate solubility and target engagement.
Table 1: Structural and Physicochemical Comparison
Compound Name / ID Key Substituents Molecular Weight Notable Properties
Target Compound 2-(2-Nitroethyl)phenyl, 3-chloro-5-(trifluoromethyl)pyridin-2-yl ~463.8* High lipophilicity (CF₃, nitro groups); potential bacterial enzyme inhibition
ML267 (4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide) 4-Methoxypyridin-2-yl, carbothioamide linker 468.3 Sfp-PPTase inhibitor (IC₅₀ = 0.3 µM); antibacterial activity against MRSA
8b (N-{5-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide) 4-Chloro-3-(trifluoromethyl)benzoyl, acetamide 530.5 Solid-state stability (m.p. 241–242°C); EI-MS m/z 530[M]+
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-methylpiperazin-1-yl)acetamide 4-Methylpiperazinyl, acetamide 336.7 Simplified structure; potential CNS activity due to methylpiperazine

*Calculated based on formula C₁₉H₁₇ClF₃N₅O₃.

Functional Comparisons

Enzyme Inhibition and Antibacterial Activity
  • ML267 (): Inhibits bacterial Sfp-PPTase (essential for secondary metabolism) with submicromolar potency (IC₅₀ = 0.3 µM). Demonstrates antibacterial activity against Bacillus subtilis and methicillin-resistant Staphylococcus aureus (MRSA) .
  • Target Compound : The nitroethyl group may enhance membrane permeability compared to ML267’s methoxypyridine, but carboxamide vs. carbothioamide could reduce PPTase affinity due to weaker sulfur-mediated interactions .

Pharmacokinetic and Metabolic Considerations

  • ML267 : Exhibits favorable ADME (absorption, distribution, metabolism, excretion) profiles with moderate plasma clearance and oral bioavailability in preclinical models .
  • Nitroethyl-containing compounds : The nitro group may increase metabolic liability (e.g., reduction to amine metabolites) compared to halogenated or methoxy-substituted analogs .

Biological Activity

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(2-nitroethyl)phenyl]piperazine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article reviews the current understanding of its biological activity, including in vitro studies, structure-activity relationships, and potential therapeutic applications.

Chemical Structure

The compound can be structurally represented as follows:

C17H19ClF3N4O2\text{C}_{17}\text{H}_{19}\text{ClF}_3\text{N}_4\text{O}_2

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial strains, particularly Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The incorporation of a trifluoromethyl group has been associated with enhanced antimicrobial properties. For instance, compounds with similar structural motifs demonstrated significant activity against MRSA isolates, indicating a promising avenue for antibiotic development .

Table 1: Antimicrobial Efficacy of Related Compounds

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AS. aureus5 µM
Compound BMRSA10 µM
This compoundS. aureus, MRSATBD

Anti-inflammatory Potential

The compound's anti-inflammatory effects have been evaluated through various assays measuring the inhibition of pro-inflammatory cytokines. The results suggest that it may modulate NF-κB signaling pathways, which are critical in the inflammatory response. Notably, compounds with similar substituents showed varying degrees of NF-κB modulation, emphasizing the importance of structural configuration .

Table 2: Anti-inflammatory Activity Comparison

CompoundIC50 (µM)Mechanism of Action
Compound C6.5 ± 1.0NF-κB inhibition
Compound D15 ± 2.0Cytokine modulation
This compoundTBDTBD

Structure-Activity Relationship (SAR)

The presence of electron-withdrawing groups such as trifluoromethyl and chloro on the pyridine ring has been shown to enhance both antimicrobial and anti-inflammatory activities. The nitroethyl substituent on the phenyl ring also plays a crucial role in modulating biological activity, potentially affecting the compound's lipophilicity and interaction with biological targets .

Case Studies

A study conducted by Richter et al. (2020) evaluated similar compounds against Mycobacterium smegmatis and found that while some derivatives exhibited significant activity, others did not show any growth inhibition at concentrations up to 100 µM . This highlights the variability in biological activity among structurally related compounds.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(2-nitroethyl)phenyl]piperazine-1-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions. For example:

  • Step 1 : Coupling of the piperazine core (e.g., 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine) with activated carbonyl intermediates using coupling agents like HOBt/TBTU in anhydrous DMF or THF (reaction time: 12–24 hours, room temperature) .
  • Step 2 : Introduction of the 2-(2-nitroethyl)phenyl group via nucleophilic substitution or amidation, requiring pH control (e.g., triethylamine as a base) and purification via silica gel chromatography (solvent gradient: dichloromethane to ethyl acetate) .
    • Key Considerations : Monitor reaction progress with TLC and optimize solvent polarity to minimize byproducts.

Q. How is structural characterization performed for this compound?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm connectivity of the piperazine, pyridine, and nitroethylphenyl groups (e.g., δ ~8.2 ppm for pyridine protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected for C₂₀H₁₉ClF₃N₅O₃) .
  • X-ray Crystallography : For unambiguous 3D conformation analysis, if single crystals are obtainable .

Q. What are the hypothesized biological targets or mechanisms of action?

  • Methodological Answer : Based on structural analogs (e.g., piperazine-carboxamides):

  • Targets : Likely interacts with neurotransmitter receptors (e.g., serotonin 5-HT₁A/₂A) or enzymes (e.g., phosphodiesterases) due to the piperazine core and electron-deficient pyridine/trifluoromethyl groups .
  • Assays : Use radioligand binding assays or enzymatic inhibition studies (e.g., cAMP/cGMP modulation) with HEK-293 cells transfected with target receptors .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test alternatives to HOBt/TBTU (e.g., EDC/HCl) to reduce cost and improve efficiency .
  • Solvent Optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to enhance solubility and facilitate purification .
  • Continuous Flow Chemistry : Implement flow reactors to improve heat/mass transfer and scale-up reproducibility (yield increased from 45% to >70% in similar piperazine derivatives) .

Q. How to resolve contradictions in reported biological activity data for structural analogs?

  • Methodological Answer :

  • Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., uniform cell lines, buffer conditions) .
  • Structural Clustering : Perform QSAR modeling to identify critical substituents (e.g., trifluoromethyl vs. chloro groups) influencing target affinity .
  • Off-Target Profiling : Use proteome-wide affinity pulldown assays to identify unintended interactions .

Q. What strategies are recommended for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents systematically (e.g., replace nitroethyl with cyanoethyl or methyl groups) to assess steric/electronic effects .
  • Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to predict binding poses against target receptors (e.g., 5-HT₂A) .
  • In Vivo Validation : Prioritize analogs with <100 nM in vitro activity for pharmacokinetic studies (e.g., bioavailability in rodent models) .

Data Contradiction Analysis

Parameter Study A (Piperazine Analog) Study B (Pyridine Derivative) Resolution Strategy
Enzyme Inhibition IC₅₀ 15 nM (PDE5) 220 nM (PDE5) Verify assay pH/temperature; test purity via HPLC
Synthetic Yield 45% (batch) 72% (flow reactor) Optimize mixing efficiency and residence time in flow systems

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